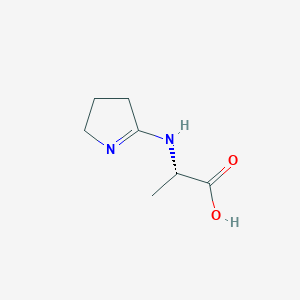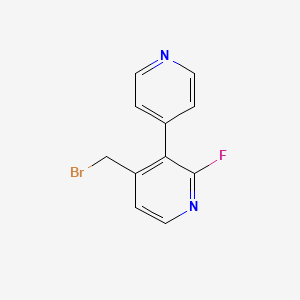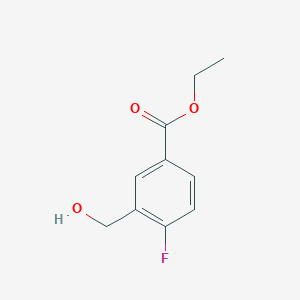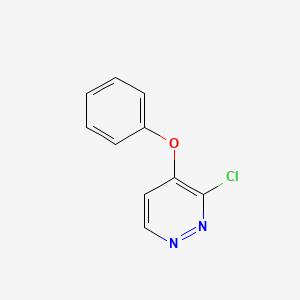
2-((tert-Butoxycarbonyl)amino)-3-(4-vinylphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((tert-Butoxycarbonyl)amino)-3-(4-vinylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a vinyl group attached to the phenyl ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(4-vinylphenyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material, such as 3-(4-vinylphenyl)propanoic acid, is protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Formation of the Boc-Protected Intermediate: The reaction mixture is stirred at room temperature or slightly elevated temperatures to form the Boc-protected intermediate.
Purification: The intermediate is purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the starting material, resulting in a more efficient and sustainable process compared to traditional batch methods .
Analyse Chemischer Reaktionen
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-3-(4-vinylphenyl)propanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The vinyl group can participate in electrophilic and nucleophilic substitution reactions.
Oxidation Reactions: The phenyl ring can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The vinyl group can be reduced to form the corresponding ethyl derivative.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of halogenated derivatives or other substituted products.
Oxidation: Formation of quinones or other oxidized compounds.
Reduction: Formation of ethyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-((tert-Butoxycarbonyl)amino)-3-(4-vinylphenyl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including peptides and other bioactive compounds.
Material Science: The vinyl group allows for polymerization reactions, making it useful in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-(4-vinylphenyl)propanoic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amino acid. The vinyl group can participate in various biochemical pathways, interacting with molecular targets such as enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Lacks the vinyl group, making it less reactive in polymerization reactions.
2-((tert-Butoxycarbonyl)amino)-3-(4-methylphenyl)propanoic acid: Contains a methyl group instead of a vinyl group, affecting its reactivity and applications.
Uniqueness
2-((tert-Butoxycarbonyl)amino)-3-(4-vinylphenyl)propanoic acid is unique due to the presence of both the Boc-protected amino group and the vinyl group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and medicinal chemistry.
Eigenschaften
Molekularformel |
C16H21NO4 |
|---|---|
Molekulargewicht |
291.34 g/mol |
IUPAC-Name |
3-(4-ethenylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H21NO4/c1-5-11-6-8-12(9-7-11)10-13(14(18)19)17-15(20)21-16(2,3)4/h5-9,13H,1,10H2,2-4H3,(H,17,20)(H,18,19) |
InChI-Schlüssel |
DBCHOOKQEUOCNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C=C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-chloro-1-[2,5-dimethyl-1-(4-propylphenyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B13147675.png)



